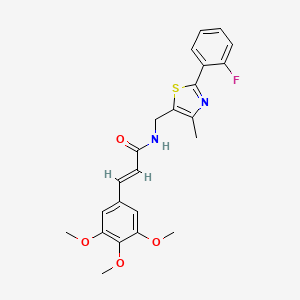
3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone yielded a compound with similar functional groups .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FT-IR, 1D and 2D NMR, and HRMS . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Patel, Gandhi, and Sharma (2010) explored the synthesis of novel compounds similar to 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione, focusing on their antimicrobial activities. They successfully synthesized 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through azo coupling, which were evaluated for their antimicrobial properties. This study underscores the compound's potential in developing new antimicrobial agents Patel, Gandhi, & Sharma, 2010.
Bioactive Derivatives Synthesis
Jones et al. (1990) reported on the acylation of pyrrolidine-2,4-diones, a process that synthesizes 3-acyltetramic acids. This research is significant for the synthesis of derivatives of 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione, which could have various biological applications, especially as potential substrate-specific inhibitors Jones, Begley, Peterson, & Sumaria, 1990.
Antioxidant and Anticonvulsant Activities
Hakobyan et al. (2020) delved into the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants, which are structurally related to 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione. Their findings point to the potential of these derivatives in enhancing antioxidant activities and possibly impacting the blood coagulation system Hakobyan et al., 2020.
Development of Aromatase Inhibitors
Hartmann and Batzl (1986) explored the synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, indicating the potential application of similar compounds in cancer research. Their work highlights the role of structural modifications in enhancing the biological activity of these compounds Hartmann & Batzl, 1986.
Polymer Solar Cells
Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on pyrrolidine-2,5-dione derivatives for applications as an electron transport layer in polymer solar cells. This study showcases the compound's versatility and its potential in renewable energy technologies Hu et al., 2015.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-ethoxyanilino)-1-propan-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)16-13-9-14(18)17(10(2)3)15(13)19/h5-8,10,13,16H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFDKIJLDTXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2989207.png)


![(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2989210.png)
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2989212.png)

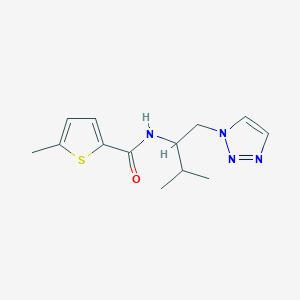
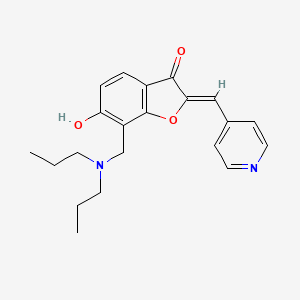
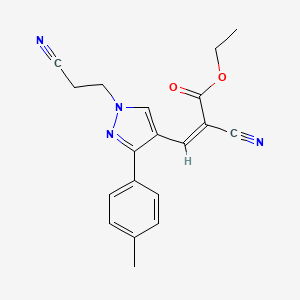
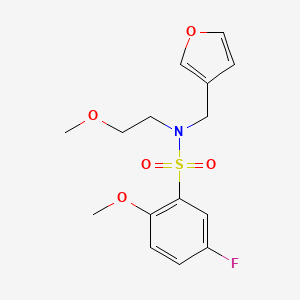
![Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2989222.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2989223.png)
